molecular formula C13H16N2OS B5797081 2-methyl-N-(1-pyrrolidinylcarbonothioyl)benzamide

2-methyl-N-(1-pyrrolidinylcarbonothioyl)benzamide

Cat. No. B5797081
M. Wt: 248.35 g/mol
InChI Key: PXIYFOKGAAIIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(1-pyrrolidinylcarbonothioyl)benzamide, also known as BTCP, is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

2-methyl-N-(1-pyrrolidinylcarbonothioyl)benzamide has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, depression, and addiction. It has also been investigated for its potential use as a pharmacological tool for studying the dopamine system.

Mechanism of Action

2-methyl-N-(1-pyrrolidinylcarbonothioyl)benzamide acts as a potent dopamine reuptake inhibitor, meaning that it increases the concentration of dopamine in the synaptic cleft by blocking its reuptake into presynaptic neurons. This results in increased dopamine signaling, which has been implicated in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
2-methyl-N-(1-pyrrolidinylcarbonothioyl)benzamide has been shown to increase the release of dopamine in the striatum, a brain region that is heavily involved in the regulation of movement and reward. It has also been shown to increase the release of serotonin in the prefrontal cortex, a brain region that is involved in the regulation of mood and cognition.

Advantages and Limitations for Lab Experiments

2-methyl-N-(1-pyrrolidinylcarbonothioyl)benzamide has several advantages as a pharmacological tool for studying the dopamine system. It is highly potent and selective for the dopamine transporter, meaning that it does not interact significantly with other neurotransmitter systems. However, it also has several limitations, including its potential for abuse and its toxicity at high doses.

Future Directions

There are several future directions for research on 2-methyl-N-(1-pyrrolidinylcarbonothioyl)benzamide. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. Another area of interest is its potential use in the treatment of depression, as it has been shown to increase the release of serotonin in the prefrontal cortex. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-N-(1-pyrrolidinylcarbonothioyl)benzamide and its potential for toxicity and abuse.

Synthesis Methods

The synthesis of 2-methyl-N-(1-pyrrolidinylcarbonothioyl)benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then reacted with pyrrolidine to form 2-methyl-N-(1-pyrrolidinyl)benzamide. This compound is then reacted with carbon disulfide to form 2-methyl-N-(1-pyrrolidinylcarbonothioyl)benzamide.

properties

IUPAC Name

2-methyl-N-(pyrrolidine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-10-6-2-3-7-11(10)12(16)14-13(17)15-8-4-5-9-15/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIYFOKGAAIIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(pyrrolidine-1-carbothioyl)benzamide

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